molecular formula C18H21NO4 B5576625 {4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid

{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid

Cat. No.: B5576625
M. Wt: 315.4 g/mol
InChI Key: HQWLEDGDJDEFKD-UHFFFAOYSA-N
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Description

{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as TBF-Ph-AA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of furoylamino-substituted phenylacetic acids and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Fluorimetric Chemosensors for Ion Recognition

Research on novel fluorescent triarylimidazoles based on a phenylalanine core has shown their effectiveness as amino acid-based fluorimetric chemosensors for biologically and analytically important ions like Cu2+ and Fe3+. These compounds demonstrate strong interaction through donor atoms in their side chains, suggesting a potential application area for similar compounds in ion detection and sensing technologies (Esteves, Raposo, & Costa, 2016).

Diagnostic Tools in Biochemistry

A method developed for the simultaneous quantitative determination of certain amino acid metabolites in urine highlights the application of tert-butyldimethylsilyl derivatives in diagnostic assays. This technique is useful for diagnosing and monitoring patients with functional tumors and for pharmacokinetic studies, indicating the role of related chemical derivatives in clinical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Synthesis of Amino Acid Derivatives

The stereocontrolled synthesis of β-hydroxy-α-amino acids from phenylalanine and tyrosine derivatives underscores the synthetic utility of tert-butyl esters in producing enantiospecific and diastereoselective amino acids. This process is vital for the development of new peptidic frameworks and drug design, showcasing the relevance of similar chemical structures in synthetic organic chemistry (Easton, 1994).

Novel Synthetic Routes

Research on the synthesis of various types of substituted 2(5H)-furanones through reactions involving (phenylthio)acetic acid and its derivatives provides insights into the versatility of these chemical frameworks for synthesizing bioactive molecules. This indicates the potential application of similar compounds in creating pharmacologically relevant structures (Iwai, Kosugi, Uda, & Kawai, 1977).

Indole Derivative Synthesis

The study of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes demonstrates their recyclization under acidic conditions to produce indole derivatives. This reaction's dependence on the substituent at the nitrogen atom offers valuable insights into the synthesis of complex organic structures, suggesting application possibilities in pharmaceutical chemistry and organic synthesis (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).

Properties

IUPAC Name

2-[4-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-14(10-15(23-11)18(2,3)4)17(22)19-13-7-5-12(6-8-13)9-16(20)21/h5-8,10H,9H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWLEDGDJDEFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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